Vitexilactone
Overview
Description
Vitexilactone is a diterpenoid that can be isolated from the leaves of Vitex negundo L . It has been found to show antimicrobial activity towards E. coli . It has also been found to induce cell apoptosis and inhibit the cell cycle of cancer cells . It is one anticancer component of Vitex trifolia L., which exerts its anti-proliferative effect on cancer cells through inducing apoptosis and inhibiting the cell cycle .
Molecular Structure Analysis
Vitexilactone has a molecular formula of C22H34O5 and a molecular weight of 378.5 . The specific structure is not provided in the search results.Physical And Chemical Properties Analysis
Vitexilactone is a powder . It has a molecular formula of C22H34O5 and a molecular weight of 378.5 .Scientific Research Applications
Adipogenesis Induction
Vitexilactone has been found to induce adipogenesis, which is the process of cell differentiation by which preadipocytes become adipocytes . This process is similar to the effects of Rosiglitazone, a drug used to treat type 2 diabetes . Vitexilactone increases lipid accumulation, the expression of adiponectin and GLUT4 in the cell membrane, and decreases both the size of adipocytes and the phosphorylation of IRS-1, ERK1/2 and JNK in 3T3-L1 cells .
Insulin Sensitization
Vitexilactone has been shown to have Rosiglitazone-like effects, suggesting its potential as an insulin sensitizer . Insulin sensitizers are therapeutic agents used for the treatment of type 2 diabetes .
PPARγ Agonist
Vitexilactone may induce adipogenesis as an agonist of PPARγ, similar to Rosiglitazone . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and insulin sensitivity .
Anti-inflammatory Properties
Vitexilactone has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This suggests its potential use in the treatment of immune-mediated inflammatory diseases .
5. Potential Therapeutic Agent for Rheumatic Pain The leaves of Vitex trifolia L., which contain Vitexilactone, are used traditionally to treat inflammation-related conditions like rheumatic pain . This suggests that Vitexilactone may have potential therapeutic applications in the treatment of rheumatic conditions .
6. Potential Treatment for Rhinitis and Dizziness The dried ripe fruits of Vitex trifolia L., which contain Vitexilactone, are used in Traditional Chinese Medicine to treat ailments like rhinitis and dizziness . This suggests potential applications of Vitexilactone in the treatment of these conditions .
Mechanism of Action
Target of Action
Vitexilactone, a constituent from Vitex trifolia L., primarily targets peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and lipid metabolism . It also targets tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) , which are pro-inflammatory cytokines involved in immune-mediated inflammatory diseases .
Mode of Action
Vitexilactone interacts with its targets to induce changes in cellular processes. It increases lipid accumulation, the expression of adiponectin and GLUT4 in the cell membrane, and decreases both the size of adipocytes and the phosphorylation of IRS-1, ERK1/2, and JNK in 3T3-L1 cells . It also inhibits the production of TNF-α and IL-1β . The action of Vitexilactone on adipocytes is mediated by PPARγ .
Biochemical Pathways
Vitexilactone affects the adipogenesis pathway, which is the process by which preadipocytes mature into adipocytes . It also impacts the inflammatory pathway by inhibiting the production of pro-inflammatory cytokines TNF-α and IL-1β .
Result of Action
The molecular and cellular effects of Vitexilactone’s action include increased lipid accumulation, increased expression of adiponectin and GLUT4 in the cell membrane, decreased size of adipocytes, and decreased phosphorylation of IRS-1, ERK1/2, and JNK in 3T3-L1 cells . It also results in the inhibition of the production of TNF-α and IL-1β .
Safety and Hazards
properties
IUPAC Name |
[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWWXAGANVJTLU-HEXLTJKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3)O)(CCCC2(C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210164 | |
Record name | Vitexilactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vitexilactone | |
CAS RN |
61263-49-8 | |
Record name | Vitexilactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61263-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vitexilactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vitexilactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VITEXILACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP9QLE96R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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